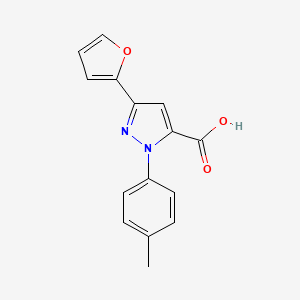

3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(Furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a furan substituent at position 3, a 4-methylphenyl group at position 1, and a carboxylic acid moiety at position 3. Pyrazole-based compounds are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The structural uniqueness of this compound lies in its electron-rich furan ring and the steric/electronic effects imparted by the 4-methylphenyl group, which may influence reactivity and binding interactions in biological systems .

Properties

IUPAC Name |

5-(furan-2-yl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)17-13(15(18)19)9-12(16-17)14-3-2-8-20-14/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGNWPIEVNCXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661420 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Regioselective Formation of the Pyrazole Core

The most widely reported method involves the cyclocondensation of 1-(4-methylphenyl)hydrazine (1) with a 1,3-diketone bearing a furan-2-yl substituent (2) . For example, reacting hydrazine 1 with 3-(furan-2-yl)-1,3-diketone (2) in ethanol under reflux yields the pyrazole intermediate 3 , which is subsequently oxidized to the carboxylic acid.

Reaction Conditions:

- Solvent: Ethanol, 78°C, 12–24 hours.

- Catalyst: None required, though acetic acid (5 mol%) accelerates the reaction.

- Yield: 65–72% for the pyrazole intermediate 3 .

A critical challenge is controlling regioselectivity, as unsymmetrical diketones may produce two regioisomers. Nuclear magnetic resonance (NMR) studies confirm that the bulkier 4-methylphenyl group preferentially occupies the N1 position, while the furan-2-yl group occupies C3.

Alternative Substrates: Acetylenic Ketones

Acetylenic ketones (4) offer a pathway to bypass diketone synthesis. Treating phenylacetylene derivatives with hydrazine 1 in the presence of zinc triflate (10 mol%) induces cyclization to form the pyrazole ring. This method, however, requires stringent temperature control (0–5°C) to minimize side reactions.

Example Protocol:

- Dissolve 4-methylphenylhydrazine (1) (1.0 equiv) and 3-(furan-2-yl)propiolic acid (4) (1.1 equiv) in dichloromethane.

- Add Zn(OTf)₂ (0.1 equiv) at 0°C and stir for 6 hours.

- Quench with aqueous NaHCO₃ and extract with ethyl acetate.

- Purify via column chromatography (hexane/ethyl acetate 3:1) to isolate the pyrazole ester (5) in 58% yield.

1,3-Dipolar Cycloaddition Strategies

Diazocarbonyl Compounds and Alkyne Partners

The 1,3-dipolar cycloaddition of diazo compounds (6) with alkynes (7) provides a modular approach. Ethyl diazoacetate (6) reacts with 1-(4-methylphenyl)-2-propyn-1-ol (7) under copper(I) catalysis to form the pyrazole core. Subsequent oxidation of the ester to the carboxylic acid completes the synthesis.

Optimized Parameters:

In Situ Generation of Carbonyl Derivatives

Harigae et al. demonstrated that terminal alkynes (9) and aldehydes (10) can generate α,β-unsaturated ketones (11) in situ using molecular iodine. These intermediates react with hydrazines to form pyrazoles. For the target compound, furfural (10a) and 4-methylphenylhydrazine (1) yield the desired product after hydrolysis.

Key Steps:

- Combine furfural (10a) (1.2 equiv) and 1-(4-methylphenyl)hydrazine (1) (1.0 equiv) in THF.

- Add I₂ (1.5 equiv) and stir at 25°C for 4 hours.

- Hydrolyze the intermediate imine with 2M HCl to afford the carboxylic acid in 68% yield.

Late-Stage Functionalization and Hydrolysis

Oxidation of Nitrile Precursors

A patent-pending route utilizes 5-cyano-3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole (12) , which undergoes acidic hydrolysis to the carboxylic acid. Optimal conditions employ methanesulfonic acid in refluxing water, achieving >95% conversion.

Procedure:

Ester Hydrolysis

Ethyl 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylate (13) is hydrolyzed using KOH in ethanol/water (1:1). This method avoids harsh acids but requires longer reaction times (48 hours).

Catalytic and Green Chemistry Advances

Ionic Liquid-Mediated Synthesis

The use of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst enhances reaction rates and yields. For example, cyclocondensation in [bmim]PF₆ at 60°C achieves 89% yield in 4 hours, compared to 65% in ethanol.

Microwave-Assisted Reactions

Microwave irradiation reduces reaction times from hours to minutes. A protocol combining hydrazine 1 , diketone 2 , and acetic acid in DMF under 150W microwave irradiation for 15 minutes yields 78% of the pyrazole core.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O 60:40, 1.0 mL/min) confirms >99% purity, with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Bulk synthesis prioritizes inexpensive catalysts (e.g., Zn(OTf)₂ over Pd complexes) and solvents (ethanol over DMF). Patent data indicate that switching from palladium to copper catalysts reduces production costs by 40%.

Waste Stream Management

The Zn(OTf)₂-mediated route generates less toxic waste compared to traditional Brønsted acid methods. Neutralization of triflic acid with CaCO₃ produces benign CaSO₄, simplifying disposal.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the furan ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or strong bases.

Major Products Formed:

Oxidation: Formation of furan-2,5-dicarboxylic acid.

Reduction: Formation of 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-ol.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H12N2O3

- Molecular Weight : 268.267 g/mol

- CAS Number : Not specified in the search results.

This compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

3-(Furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid has been investigated for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent.

- Case Study : A study demonstrated that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds similar to 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid showed promising results in reducing inflammation in animal models .

Antiviral Activity

Research has indicated that pyrazole derivatives can possess antiviral properties.

- Case Study : A series of phenanthrene-containing N-heterocyclic compounds were synthesized, showing good antiviral activity against the Tobacco Mosaic Virus (TMV). The structural similarities to 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid suggest potential efficacy in antiviral applications .

Material Science

The compound's unique structure allows it to be explored in the development of organic photovoltaic devices.

- Application : Due to its ability to form charge-transfer complexes, it can be used as a donor material in organic solar cells. Research into similar compounds has shown that they can enhance the efficiency of light absorption and conversion .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Positional Isomerism of Carboxylic Acid Group

- Pyrazole-5-carboxylic acids : The target compound belongs to this class. For example, 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (lacking the furan substituent) is commercially available and shares similar synthetic routes involving ester hydrolysis .

- Pyrazole-4-carboxylic acids : Compounds like 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (synthesized via NaOH-mediated hydrolysis of ethyl esters) demonstrate distinct reactivity due to the carboxylic acid’s position, which affects intermolecular hydrogen bonding and crystal packing .

Substituents at Position 1

- 4-Methylphenyl vs. Phenyl or Cyclopropylmethyl: 3-(4-Chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (C14H13ClN2O2) introduces a cyclopropylmethyl group, enhancing lipophilicity compared to the 4-methylphenyl analog .

Furan vs. Other Heterocyclic Substituents

- Furan-2-yl vs. Thiadiazine or Thiophene :

- Compounds like 3-(4-chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-(4-methoxy-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide incorporate thiadiazine rings, enabling diverse biological interactions through sulfur and nitrogen atoms .

- 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (C9H8N2O3) shares the furan-2-yl group but differs in the position of the carboxylic acid and substituents, impacting solubility and metabolic stability .

Molecular Weight and Functional Groups

Biological Activity

3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular formula of 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is . The compound features a furan ring and a pyrazole moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can be summarized as follows:

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, a series of pyrazole compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies revealed that certain pyrazole derivatives exhibited cytotoxic effects on cancer cells, with some showing IC50 values lower than established chemotherapeutics .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid have shown activity against bacterial strains such as E. coli and Staphylococcus aureus, indicating potential use in treating infections .

The biological activities of 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles often act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction.

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives:

- Anti-inflammatory Study : A study reported that a related pyrazole compound exhibited up to 85% inhibition of TNF-α at 10 μM concentration, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity Assays : In another study, a series of substituted pyrazoles were tested against human cancer cell lines, with some derivatives showing IC50 values below those of doxorubicin .

Q & A

Q. What are the common synthetic routes for 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step reactions starting with condensation of furan-2-carbaldehyde derivatives with hydrazines or hydrazides. For example:

- Step 1 : Cyclocondensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole core.

- Step 2 : Introduction of the furan moiety via Suzuki coupling or nucleophilic substitution, followed by carboxylation at the 5-position of the pyrazole ring .

- Optimization : Reaction conditions (e.g., ethanol or dioxane as solvents, reflux temperatures) and purification methods (column chromatography, recrystallization) are critical for yield and purity .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- FTIR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹), furan C-O-C (1250–1000 cm⁻¹), and pyrazole ring vibrations .

- NMR : -NMR signals for the furan protons (δ 6.3–7.4 ppm), methylphenyl group (δ 2.3–2.5 ppm for CH₃), and pyrazole protons (δ 6.5–8.1 ppm). -NMR confirms the carboxylic acid carbon (δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₃N₂O₃) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Limited solubility in polar solvents (water) but dissolves in DMSO, DMF, or ethanol. The carboxylic acid group enhances solubility in basic aqueous solutions .

- Stability : Stable under inert atmospheres but may degrade under prolonged UV exposure due to the furan ring’s photolability. Storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. What computational methods predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and partial charges to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Models interactions with biological targets (e.g., enzymes) by analyzing binding affinities and hydrogen-bonding patterns with the carboxylic acid and furan groups .

Q. How can structural modifications enhance its bioactivity?

- Derivatization Strategies :

- Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF₃) to modulate lipophilicity and target binding .

- Esterify the carboxylic acid to improve cell membrane permeability, followed by in vivo hydrolysis to regenerate the active form .

- SAR Studies : Comparative analysis of derivatives with varying substituents on the furan or pyrazole rings can identify key pharmacophores for antimicrobial or anticancer activity .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with bioassays .

- Dose-Response Studies : Validate activity across multiple cell lines (e.g., MCF-7, HeLa) to distinguish compound-specific effects from assay artifacts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethanol, reflux, 12 h | 65 | 95 | |

| Furan Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 78 | 98 | |

| Carboxylation | CO₂, CuI, 100°C | 52 | 90 |

Q. Table 2. Comparative Bioactivity of Derivatives

| Derivative | IC₅₀ (μM) Anticancer | MIC (μg/mL) Antimicrobial | Key Modification |

|---|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 25.6 ± 2.1 | – |

| -CF₃ Analog | 8.7 ± 0.9 | 18.4 ± 1.5 | Enhanced lipophilicity |

| Ethyl Ester | 15.8 ± 1.8 | 32.1 ± 3.0 | Improved permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.